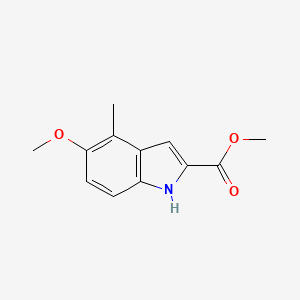

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry, a term that reflects its recurring presence in molecules that exhibit a wide range of pharmacological activities. mdpi.com This versatility stems from the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. As a core structure in many natural products and pharmaceuticals, indoles are pivotal scaffolds in drug discovery and development. mdpi.com

The biological importance of the indole nucleus is exemplified by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. This natural precedent has inspired chemists to design and synthesize a vast library of indole derivatives. These synthetic efforts have yielded compounds with potent activities across numerous therapeutic areas, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. mdpi.comnih.gov For instance, novel indole derivatives have been investigated as potent inhibitors of enzymes crucial for cancer cell proliferation, such as lysyl-specific demethylase 1 (LSD1) and indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.com The structural versatility of the indole ring system allows for the introduction of various substituents, which can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets.

Contextualization of Methyl 5-Methoxy-4-Methyl-1H-Indole-2-Carboxylate within Substituted Indole Chemistry

This compound represents a specific, yet underexplored, member of the vast indole family. Its structure is characterized by three key substitution patterns on the indole-2-carboxylate (B1230498) core, each contributing to its unique chemical profile and potential for further research.

The Indole-2-Carboxylate Moiety: The methyl carboxylate group at the C2 position is a crucial feature. It serves as a versatile synthetic handle, allowing for transformations into other functional groups such as amides, hydrazides, or carboxylic acids. nih.gov This versatility is critical for creating libraries of related compounds for structure-activity relationship (SAR) studies. Numerous indole-2-carboxamide derivatives have been synthesized and evaluated as allosteric modulators for cannabinoid receptors and as potential antiproliferative agents. nih.govmdpi.com

The 5-Methoxy Group: The methoxy (B1213986) substituent at the C5 position is an electron-donating group that significantly modulates the electronic character of the indole ring system. chim.it This electronic enrichment can enhance the reactivity of the indole nucleus in certain chemical reactions and influence its binding affinity to biological targets. The 5-methoxy substitution is found in many naturally occurring and synthetic indoles with notable pharmacological activity. nih.gov For example, 5-methoxy-1H-indole-2-carboxylic acid has been investigated for its neuroprotective properties.

The 4-Methyl Group: Substitution at the C4 position of the indole ring is less common than at other positions, making this feature particularly interesting. The methyl group at C4 introduces steric bulk adjacent to the 5-methoxy group, which can influence the conformation of the molecule and its approach to a receptor's binding site. Furthermore, the methyl group increases the lipophilicity of the compound, which can affect its solubility and ability to cross biological membranes. The synthesis of 4-substituted indoles often requires specific strategic approaches compared to other isomers. acs.orgluc.edu

The combination of these substituents—a 4-methyl and a 5-methoxy group on an indole-2-carboxylate framework—creates a unique chemical entity. While direct research on this specific molecule is not extensively documented in publicly available literature, its structural features suggest it is a compelling candidate for synthetic exploration and biological screening.

Table 1: Physicochemical and Structural Data of Related Indole-2-Carboxylates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Reference |

|---|---|---|---|---|

| Methyl 5-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 2.4 | nih.gov |

| Methyl 4-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | - | biosynce.com |

| Methyl 6-methoxy-1H-indole-2-carboxylate | C₁₁H₁₁NO₃ | 205.21 | - | chemicalbook.com |

| 5-Methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | - | chemicalbook.com |

Note: Data for the target compound, this compound, is not available in the cited sources. This table provides context from structurally similar compounds.

Overview of Research Directions and Methodological Approaches

The investigation of a novel compound like this compound follows a well-established pathway in chemical research, encompassing synthesis, characterization, and evaluation of its potential applications.

Synthetic Approaches: The construction of the indole nucleus is a central theme in organic chemistry, with several named reactions being classic examples. The Fischer indole synthesis is one of the most common methods, typically involving the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org For a 4,5-disubstituted indole, this would require a correspondingly substituted phenylhydrazine, which may itself require a multi-step synthesis. Other established methods that could be adapted include the Japp–Klingemann, Gassman, and Reissert indole syntheses. luc.edursc.org Modern synthetic organic chemistry also offers palladium-catalyzed cross-coupling and annulation strategies for constructing complex indole structures.

Structural Characterization: Once synthesized, the definitive identification and purity assessment of the compound are paramount. A suite of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H bond of the indole and the carbonyl (C=O) of the ester. mdpi.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Evaluation of Research Potential: Given the broad biological activity of the indole scaffold, a primary research direction would be the evaluation of the compound's pharmacological properties. This typically involves a tiered screening approach. Initial in vitro assays would assess its activity against a panel of biological targets, such as protein kinases, G-protein coupled receptors, or various enzymes. Based on the activities of related 4- and 5-substituted indoles, potential areas for screening could include anticancer, anti-inflammatory, or neuroprotective assays. nih.govacs.orgmdpi.com

Table 2: General Methodological Workflow for Investigating Novel Indole Derivatives

| Stage | Methods | Purpose |

|---|---|---|

| Synthesis | Fischer Indole Synthesis, Japp–Klingemann Reaction, Palladium-Catalyzed Cyclizations | To construct the target indole-2-carboxylate scaffold with the desired 4-methyl and 5-methoxy substitution pattern. |

| Purification | Column Chromatography, Recrystallization | To isolate the target compound in high purity from reaction byproducts and starting materials. |

| Characterization | NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), IR Spectroscopy, X-ray Crystallography | To confirm the chemical structure, verify purity, and analyze molecular geometry and intermolecular interactions. |

| Biological Screening | In vitro enzyme inhibition assays, cell proliferation assays (e.g., against cancer cell lines), receptor binding assays | To identify potential pharmacological activity and determine potency (e.g., IC₅₀ or EC₅₀ values). |

| Lead Optimization | Structure-Activity Relationship (SAR) studies by synthesizing and testing analogues | To modify the initial structure to improve potency, selectivity, and other pharmacologically relevant properties. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-8-6-10(12(14)16-3)13-9(8)4-5-11(7)15-2/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTOKZZKIDXXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=C(N2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Methoxy 4 Methyl 1h Indole 2 Carboxylate and Its Advanced Precursors

Development of Novel Synthetic Pathways

The construction of the indole (B1671886) core of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate can be approached through several foundational synthetic strategies, each offering distinct advantages and challenges. The primary precursor considerations are the installation of the 4-methyl and 5-methoxy groups on the benzene (B151609) ring and the carboxylate group at the 2-position of the indole.

Exploration of Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered in 1883, remains one of the most versatile and widely used methods for indole formation. wikipedia.org The general mechanism involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, followed by a chemicalbook.comchemicalbook.com-sigmatropic rearrangement to form the indole nucleus. wikipedia.org

For the specific synthesis of this compound, a plausible Fischer route would involve the condensation of 4-methyl-5-methoxyphenylhydrazine with a pyruvate (B1213749) derivative, such as methyl pyruvate. The key challenge in this approach is the synthesis of the requisite substituted phenylhydrazine. A standard method to prepare such a hydrazine (B178648) involves the diazotization of the corresponding aniline (B41778) (in this case, 3-methoxy-4-methylaniline) followed by reduction, for instance with stannous chloride. prepchem.com

Once the hydrazone is formed from 4-methyl-5-methoxyphenylhydrazine and methyl pyruvate, it undergoes acid-catalyzed cyclization. The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgsharif.edu The reaction conditions, particularly temperature and solvent, significantly influence the yield and can lead to the formation of regioisomeric byproducts, although the use of a symmetrical pyruvate ester simplifies this issue. sharif.edu Studies on the synthesis of the related 5-methoxy-1H-indole-2-carboxylic acid have shown that gaseous HCl in ethanol (B145695) is an effective catalyst for the cyclization step. acs.org However, the electronic effects of the methoxy (B1213986) group can sometimes lead to abnormal reactions, such as chlorination of the benzene ring, if conditions are not carefully controlled. nih.gov

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which could provide an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org

Investigation of Bischler and Hemetsberger Indole Synthesis Variants

While the Fischer synthesis is a powerful tool, other classical methods offer alternative disconnections.

The Bischler indole synthesis involves the reaction of an arylamine with an α-haloketone. For the target molecule, this would theoretically involve reacting 3-methoxy-4-methylaniline (B97499) with a compound like methyl 2-chloroacetoacetate. However, the classical Bischler synthesis often requires harsh conditions and may suffer from poor regioselectivity, making it less ideal for complex, polysubstituted indoles. Modern variants have been developed, including rhodium-catalyzed carbenoid N-H insertion reactions which can proceed under milder conditions to produce substituted indole-2-carboxylates. chim.it

A more direct and highly relevant alternative is the Hemetsberger indole synthesis . This reaction involves the thermal decomposition of an α-azidocinnamic ester, which cyclizes to form an indole-2-carboxylate (B1230498). chim.it This method is particularly advantageous as it directly installs the required C2-ester functionality.

The synthesis of this compound via the Hemetsberger route would commence with 3-methoxy-4-methylbenzaldehyde . This aldehyde undergoes a Knoevenagel condensation with methyl azidoacetate in the presence of a base like sodium methoxide (B1231860) to form methyl 2-azido-3-(3-methoxy-4-methylphenyl)acrylate. Subsequent thermolysis of this vinyl azide (B81097) intermediate, typically by refluxing in an inert, high-boiling solvent such as xylene or 1,2-dichlorobenzene, would induce nitrene formation and intramolecular cyclization to yield the desired indole product. chim.it This pathway offers excellent regiochemical control for the indole core formation.

Metal-Catalyzed and Organocatalytic Approaches to Indole Core Construction

Modern synthetic chemistry has introduced a variety of metal-catalyzed and organocatalytic methods for indole synthesis that offer mild conditions and high selectivity.

Metal-catalyzed approaches often involve palladium, copper, or rhodium. Palladium-catalyzed reactions, such as the reductive N-heteroannulation of a suitably substituted 2-nitrostyrene, provide a flexible route to functionalized indoles. orgsyn.org For the target molecule, this would require the synthesis of methyl 2-(3-methoxy-4-methyl-2-nitrophenyl)acrylate, which could then be cyclized using a palladium catalyst and a reductant like carbon monoxide. Copper-catalyzed cyclizations of 2-ethynylanilines are also a powerful method for constructing the indole ring. chim.it

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including indole alkaloids. While often focused on derivatizing a pre-formed indole, organocatalytic methods can also be used to construct the core itself. For example, cascade reactions initiated by the Michael addition of an aniline to an α,β-unsaturated system, catalyzed by a chiral acid or base, can lead to the formation of functionalized indolines which can then be oxidized to indoles. These methods offer the potential for high enantioselectivity, although their application to the specific substitution pattern of the target molecule is not yet documented.

Process Optimization and Scale-Up Investigations

Moving from a laboratory-scale synthesis to a larger, more practical process requires careful optimization of reaction parameters to maximize yield and purity while ensuring safety and cost-effectiveness.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of the Fischer indole synthesis for the related compound, 5-methoxy-1H-indole-2-carboxylic acid, provides valuable insights. A study on its process development highlighted several key areas for optimization. acs.org The cyclization of the precursor hydrazone was found to be highly dependent on the acid catalyst and solvent system.

| Catalyst | Solvent | Temperature | Observations/Outcome |

|---|---|---|---|

| Gaseous HCl | Ethanol | Reflux | High yield of desired indole ester. |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Significant formation of byproducts. |

| Polyphosphoric Acid (PPA) | None (reagent/solvent) | 100°C | Leads to hydrolysis of the ester. |

| Acetic Acid | Acetic Acid | Reflux | Slower reaction, lower yield. |

As shown in Table 1, the use of gaseous HCl in ethanol at reflux was found to be optimal, providing high yields of the target indole ester. acs.org Applying these findings to the synthesis of this compound would suggest that a similar system would be a prime candidate for achieving high yield and selectivity, minimizing unwanted side reactions like ester hydrolysis or byproduct formation. Further optimization would involve controlling the rate of HCl addition and the reaction time to ensure complete conversion without product degradation.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into synthetic design is crucial for developing sustainable chemical processes. For indole synthesis, this often involves replacing hazardous reagents and solvents and improving energy efficiency.

Traditional Fischer indole syntheses frequently use strong mineral acids and high-boiling organic solvents like toluene (B28343) or xylene. rsc.org Green alternatives focus on several key areas:

Alternative Catalysts: Using solid acid catalysts like zeolites or clays (B1170129) can simplify workup procedures and allow for catalyst recycling.

Greener Solvents: Replacing traditional solvents with more benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental impact of the process.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Fischer indole synthesis, leading to significant energy savings and often improved yields by minimizing byproduct formation.

Mechanistic Investigations of Key Synthetic Transformations

The formation of the indole ring of this compound is not a single-step process but a sequence of carefully orchestrated chemical reactions. Understanding the mechanisms of these key transformations—azo coupling, the Japp-Klingemann rearrangement, and the final intramolecular cyclization—is crucial for optimizing reaction conditions and achieving high yields.

Studies of Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where an aryldiazonium cation acts as the electrophile, attacking a nucleophilic carbon atom. wikipedia.org In the context of indole synthesis, this reaction is the initial step of the Japp-Klingemann reaction, where the diazonium salt couples not with a highly activated aromatic ring like a phenol, but with a carbanion derived from a β-ketoester or a malonate derivative. researchgate.netresearchgate.net

The reaction is initiated by the diazotization of an aromatic amine, such as 4-methoxy-3-methylaniline, using sodium nitrite (B80452) in an acidic medium to form the corresponding aryldiazonium salt. handwiki.org This diazonium ion is a weak electrophile and requires a highly activated coupling partner. The mechanism proceeds as follows:

Formation of the Nucleophile: A base removes an acidic α-hydrogen from the β-ketoester or malonate derivative, creating a highly nucleophilic enolate anion.

Electrophilic Attack: The enolate anion attacks the terminal nitrogen of the diazonium salt. This step forms an azo compound as the initial product. chemeurope.com This electrophilic attack is the rate-determining step of the process. youtube.com

The pH of the reaction medium is a critical parameter; it must be mildly acidic to neutral to ensure a sufficient concentration of the diazonium ion without inhibiting the formation of the enolate. organic-chemistry.org

Analysis of Japp-Klingemann Rearrangements

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-acids or their esters and aryldiazonium salts. chemeurope.comsynarchive.com The azo compound formed in the initial coupling step is often an unstable intermediate that readily undergoes rearrangement. researchgate.netslideshare.net This transformation is essential as it converts the azo intermediate into the phenylhydrazone required for the subsequent Fischer indole synthesis. chemeurope.com

The mechanistic pathway for the Japp-Klingemann rearrangement, particularly the ester variation, is well-documented:

Hydrolysis: The azo intermediate undergoes hydrolysis. A hydroxide (B78521) ion attacks one of the carbonyl groups of the β-dicarbonyl moiety, forming a tetrahedral intermediate. chemeurope.comslideshare.net

Cleavage: This tetrahedral intermediate rapidly decomposes. This step involves the cleavage of a carbon-carbon bond, leading to the expulsion of one of the carboxyl groups (often as a carboxylic acid after protonation). chemeurope.com

Tautomerization: Following the cleavage, a hydrogen exchange occurs, leading to the formation of the final, more stable hydrazone product. chemeurope.com

This reaction sequence effectively replaces an acyl or carboxyl group with the arylhydrazono group, providing a direct route to the specific precursors needed for indole synthesis.

| Step | Description | Key Intermediates |

| 1 | Deprotonation of the β-ketoester to form an enolate. | Enolate anion |

| 2 | Nucleophilic attack of the enolate on the aryldiazonium salt. | Azo compound |

| 3 | Base-catalyzed hydrolysis of the ester/acyl group. | Tetrahedral intermediate |

| 4 | C-C bond cleavage and loss of a carboxyl or acyl group. | Intermediate anion |

| 5 | Protonation and tautomerization to the final product. | Hydrazone |

Intramolecular Cyclization Reaction Mechanisms

The final and most critical step in forming the indole nucleus is the intramolecular cyclization, most famously achieved through the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone. wikipedia.orgtestbook.com The mechanism, confirmed through extensive studies including isotopic labeling, proceeds through several distinct stages. wikipedia.org

Tautomerization: The starting arylhydrazone, under acidic conditions, tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it positions the necessary atoms for the subsequent rearrangement. byjus.comalfa-chemistry.com

testbook.comtestbook.com-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible testbook.comtestbook.com-sigmatropic rearrangement. byjus.comjk-sci.com This concerted, pericyclic reaction breaks the weak N-N bond and forms a new, strong C-C bond, disrupting the aromaticity of the benzene ring and creating a di-imine intermediate. wikipedia.orgbyjus.com

Rearomatization: The di-imine intermediate quickly undergoes a proton transfer to regain aromaticity, resulting in an amino imine or an anilino imine. byjus.com

Cyclization and Elimination: The nucleophilic amino group then attacks the electrophilic imine carbon in an intramolecular fashion, forming a five-membered aminoindoline ring. wikipedia.orgalfa-chemistry.com Subsequent acid-catalyzed elimination of a molecule of ammonia (B1221849) from this cyclic aminal, followed by a final proton loss, leads to the formation of the stable, aromatic indole ring. wikipedia.orgtestbook.com

Various Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃) can be used to catalyze this reaction. testbook.comalfa-chemistry.com

| Step | Mechanistic Description | Key Intermediate |

| 1 | Protonation and tautomerization of arylhydrazone. | Enamine ('ene-hydrazine') |

| 2 | testbook.comtestbook.com-Sigmatropic rearrangement. | Di-imine |

| 3 | Proton transfer to restore aromaticity. | Anilino imine |

| 4 | Intramolecular nucleophilic attack. | Aminoindoline (cyclic aminal) |

| 5 | Elimination of ammonia and final deprotonation. | Indole |

Synthesis of Advanced Intermediates for this compound Derivatization

The successful synthesis of the target indole carboxylate relies on the efficient preparation of its key building blocks. These advanced intermediates are the substituted phenylhydrazine, which forms the core of the indole, and the β-ketoester or malonate derivative, which provides the remaining atoms for the heterocyclic ring.

Preparation of Substituted Phenylhydrazines

The specific precursor required for the synthesis of the target molecule is (4-methoxy-3-methylphenyl)hydrazine. Substituted phenylhydrazines are typically prepared from the corresponding anilines via a two-step diazotization and reduction sequence.

For the synthesis of (4-methoxy-3-methylphenyl)hydrazine, the process starts with 4-methyl-3-methoxyaniline. prepchem.com The general procedure is as follows:

Diazotization: The aniline derivative is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0–5 °C). This reaction converts the primary amino group into a diazonium salt. guidechem.comchemicalbook.com

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common and effective choice for this reduction is stannous chloride (SnCl₂) in concentrated hydrochloric acid. prepchem.comchemicalbook.com The stannous chloride reduces the diazonium group to the corresponding hydrazine, which often precipitates from the acidic solution as its hydrochloride salt.

This reliable method allows for the preparation of a wide variety of substituted phenylhydrazines, which are crucial starting materials for the Fischer indole synthesis. guidechem.com

| Starting Material | Reagents | Product |

| 4-methyl-3-methoxyaniline | 1. NaNO₂, HCl (aq), 0-5°C2. SnCl₂·2H₂O, HCl (conc.) | (4-methoxy-3-methylphenyl)hydrazine |

Synthesis of β-Ketoesters and Related Malonate Derivatives

The second key component is a β-dicarbonyl compound, specifically a derivative of malonic ester. Diethyl 2-methylmalonate serves as a common starting point for generating the necessary keto-ester precursor for the Japp-Klingemann and Fischer indole sequence. researchgate.net

The synthesis of substituted malonic esters can be achieved through several routes. One of the most common is the direct alkylation of diethyl malonate. wikipedia.org

Deprotonation: Diethyl malonate is treated with a suitable base, such as sodium ethoxide, to generate a stabilized enolate. The α-protons are acidic due to the electron-withdrawing effect of the two adjacent ester groups.

Alkylation: The enolate carbanion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide) in a standard SN2 reaction to form the alkylated malonate derivative. patsnap.com

An alternative industrial route involves starting from 2-chloropropionic acid, which is converted to 2-cyanopropionic acid via cyanation. Subsequent acid-catalyzed esterification with ethanol yields diethyl methylmalonate. patsnap.comgoogle.com

| Method | Starting Materials | Reagents | Product |

| Malonic Ester Synthesis | Diethyl malonate, Methyl iodide | Sodium ethoxide, Ethanol | Diethyl 2-methylmalonate |

| Cyanation/Esterification | 2-chloropropionic acid, Ethanol | 1. KCN2. H₂SO₄ | Diethyl 2-methylmalonate |

Advanced Spectroscopic and Structural Characterization of Methyl 5 Methoxy 4 Methyl 1h Indole 2 Carboxylate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the molecule's structure and the interactions that govern its assembly into a crystal lattice.

The foundational data from an X-ray diffraction experiment includes the unit cell parameters—the dimensions of the basic repeating unit of the crystal (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry elements within the crystal.

For a related compound, methyl 5-methoxy-1H-indole-2-carboxylate (lacking the 4-methyl group), crystallographic analysis revealed a monoclinic system with the space group P21/n. The determined unit cell parameters at a temperature of 100 K were:

a = 7.8956(6) Å

b = 5.8304(4) Å

c = 22.0407(16) Å

β = 91.919(3)°

Volume = 1014.06(13) ų

Z (molecules per unit cell) = 4

This data provides a precise description of the crystal's basic packing dimensions and symmetry.

Table 1: Crystallographic Data for Methyl 5-methoxy-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.8956(6) |

| b (Å) | 5.8304(4) |

| c (Å) | 22.0407(16) |

| α (°) | 90 |

| β (°) | 91.919(3) |

| γ (°) | 90 |

| Volume (ų) | 1014.06(13) |

| Z | 4 |

| Temperature (K) | 100 |

Data sourced from Ghabbour et al. (2016).

This analysis details the specific bond lengths, bond angles, and torsion angles of the molecule as it exists in the crystal. For indole (B1671886) derivatives, a key feature is the planarity of the bicyclic indole ring system. In the case of methyl 5-methoxy-1H-indole-2-carboxylate, the indole moiety is reported to be nearly planar. Similarly, in methyl 5,6-dimethoxy-1H-indole-2-carboxylate, the molecule is also observed to be nearly planar. This planarity is crucial for understanding potential electronic delocalization and intermolecular interactions.

Hydrogen bonds are primary directional forces in the crystal packing of many indole derivatives. In the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate, a significant intermolecular hydrogen bond is observed between the indole N-H group (donor) and a carbonyl oxygen atom (acceptor) of an adjacent molecule. The specific interaction is N1—H1···O1, with a measured H···O distance of 2.03(1) Å and an angle of 160°.

Beyond hydrogen bonding, other non-covalent interactions like π-stacking are critical, particularly for planar aromatic systems like indoles. In the crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate, π-π stacking interactions are observed between the indole ring systems of molecules related by an inversion center. The planes of the interacting indole rings are separated by a distance of 3.39 Å. Such interactions are expected to play a role in the crystal packing of many indole derivatives, contributing to the stability of the lattice.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. While no polymorphs have been documented for methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, the related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) exhibits at least two polymorphic forms.

Polymorph 1 crystallizes in the C2/c space group and features two independent molecules in the asymmetric unit, which form ribbons connected by O–H···O and N–H···O hydrogen bonds.

Polymorph 2 crystallizes in the P21/c space group and is distinguished by the formation of cyclic dimers connected by double O–H···O hydrogen bonds, a feature absent in Polymorph 1.

The existence of polymorphism in a closely related molecule highlights the potential for this compound to also exhibit structural variability depending on crystallization conditions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of organic molecules. A comprehensive analysis of one- and two-dimensional NMR data for this compound has enabled a complete assignment of its proton and carbon skeletons.

Comprehensive Assignment of 1H and 13C NMR Chemical Shifts

The 1H and 13C NMR spectra of this compound exhibit a series of distinct resonances characteristic of its substituted indole framework. The chemical shifts are influenced by the electronic effects of the methoxy (B1213986), methyl, and methyl carboxylate groups, as well as the inherent aromaticity of the indole ring. Based on established NMR principles and data from analogous indole derivatives, a detailed assignment of the chemical shifts can be proposed.

The proton NMR spectrum is expected to show signals for the indole N-H proton, aromatic protons on the benzene (B151609) ring, the C3-H proton, and the protons of the three methyl groups (4-methyl, 5-methoxy, and the ester methyl). The aromatic protons will exhibit splitting patterns corresponding to their coupling with neighboring protons.

The 13C NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the weakly electron-donating methyl group. The carbonyl carbon of the ester group will appear at a characteristic downfield shift.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| N1-H | ~8.5-9.5 (br s) | - |

| C2 | - | ~162 |

| C3-H | ~7.0-7.2 (s) | ~105 |

| C3a | - | ~128 |

| C4 | - | ~115 |

| 4-CH3 | ~2.3-2.5 (s) | ~12 |

| C5 | - | ~155 |

| 5-OCH3 | ~3.8-4.0 (s) | ~56 |

| C6-H | ~6.8-7.0 (d) | ~112 |

| C7-H | ~7.1-7.3 (d) | ~113 |

| C7a | - | ~135 |

| C=O | - | ~165 |

| COOCH3 | ~3.9-4.1 (s) | ~52 |

Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Connectivity (COSY, HMQC, HMBC)

To unequivocally confirm the assignments of the 1H and 13C NMR spectra and to establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, key correlations would be expected between the aromatic protons H-6 and H-7, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond 1H-13C correlations). This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. For instance, the signal for the C3-H proton would show a correlation to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings between protons and carbons, typically over two to three bonds (2JCH and 3JCH). This is crucial for piecing together the molecular skeleton, especially in connecting quaternary carbons and substituent groups. Key HMBC correlations would include:

The protons of the 4-CH3 group to C3a, C4, and C5.

The protons of the 5-OCH3 group to C5.

The C3-H proton to C2, C3a, and C7a.

The protons of the ester methyl group to the carbonyl carbon (C=O) and the C2 carbon.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous map of the molecular structure.

Conformational Analysis via NOESY and ROESY Data

While COSY, HMQC, and HMBC experiments establish the covalent bonding network, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of atoms, which is essential for conformational analysis.

For this compound, key NOE correlations could be observed between:

The protons of the 4-methyl group and the C3-H proton, as well as the H-6 proton, which would provide insights into the preferred orientation of the 4-methyl group relative to the indole ring.

The protons of the 5-methoxy group and the H-6 proton, confirming their proximity on the aromatic ring.

The C3-H proton and the protons of the ester methyl group, which could indicate a preferred conformation of the ester moiety.

These through-space correlations help to build a three-dimensional picture of the molecule in solution.

Investigation of Dynamic Processes (e.g., hindered rotations)

In molecules with certain structural features, such as bulky substituents or amide-like bonds, hindered rotation around single bonds can occur on the NMR timescale. This can lead to the broadening of NMR signals or even the appearance of multiple sets of signals for atoms involved in the dynamic process.

For N-acylated indole derivatives, hindered rotation around the N-C(O) bond is a known phenomenon. Although this compound is not N-acylated, the possibility of hindered rotation of the C2-ester group could be investigated using variable temperature NMR studies. If the rotation is slow enough at lower temperatures, distinct signals for different conformers might be observed. However, for a simple methyl ester, this barrier is expected to be low. A study on N-carbomethoxylated indole derivatives has shown that dynamic processes arising from hindered rotation about the N-C carbamate (B1207046) bond can be observed in their 1H NMR spectra. scielo.org.mx

Vibrational Spectroscopy (Infrared and Raman)

Detailed Vibrational Mode Assignment and Analysis

The infrared and Raman spectra of this compound can be interpreted by comparison with data from structurally similar compounds, particularly 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com The presence of the 4-methyl and the ester methyl groups will introduce additional vibrational modes and may shift the frequencies of the parent indole framework. A detailed assignment of the key vibrational modes is presented below.

Interactive Data Table: Key Vibrational Mode Assignments

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

| ν(N-H) | 3300-3400 | N-H stretching vibration of the indole ring. The position is sensitive to hydrogen bonding. |

| ν(C-H)aromatic | 3000-3100 | C-H stretching vibrations of the aromatic ring. |

| ν(C-H)aliphatic | 2850-3000 | C-H stretching vibrations of the methyl and methoxy groups. |

| ν(C=O) | 1680-1720 | C=O stretching vibration of the ester carbonyl group. This is typically a strong band in the IR spectrum. |

| ν(C=C) | 1500-1620 | C=C stretching vibrations of the indole ring. |

| δ(N-H) | 1400-1500 | N-H in-plane bending vibration. |

| δ(C-H) | 1350-1480 | C-H bending vibrations of the methyl and methoxy groups. |

| ν(C-O) | 1200-1300 | Asymmetric C-O-C stretching of the ester and ether groups. |

| ν(C-O) | 1000-1100 | Symmetric C-O-C stretching of the ester and ether groups. |

| γ(C-H) | 700-900 | Out-of-plane C-H bending vibrations of the aromatic ring, which are characteristic of the substitution pattern. |

The analysis of these vibrational modes provides a spectroscopic fingerprint of this compound, complementing the structural information obtained from NMR spectroscopy. A recent study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlighted differences in the IR spectra arising from variations in intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

Analysis of Hydrogen Bonding Effects on Vibrational Frequencies

Specific studies detailing the experimental or theoretical analysis of hydrogen bonding effects on the vibrational frequencies of this compound are not available. Such an analysis would typically involve Fourier-transform infrared (FTIR) or Raman spectroscopy to identify shifts in the N-H stretching frequency of the indole ring and the C=O stretching frequency of the ester group upon the formation of intermolecular hydrogen bonds. However, no published spectra or computational studies for this specific compound could be located.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry data (such as ESI-MS/MS or MALDI-MS) for this compound, which would be necessary to elucidate its specific fragmentation patterns and interpret the ion dissociation pathways, is not present in the available scientific literature.

Elucidation of Fragmentation Patterns (ESI-MS, MALDI-MS)

No experimental data from Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is available for this compound. Consequently, a data table of its characteristic fragment ions cannot be generated.

Mechanistic Interpretation of Ion Dissociation Pathways

Without experimental fragmentation data (as noted in section 3.4.1), a mechanistic interpretation of the ion dissociation pathways for this compound cannot be provided.

In-Depth Computational and Theoretical Research on this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and scholarly articles, detailed computational and theoretical investigations specifically focusing on the chemical compound This compound are not available in the public domain. The search aimed to gather data for a thorough analysis of its molecular geometry, electronic structure, intermolecular interactions, and conformational landscape as per the requested outline.

While no specific studies were found for this compound, it is noteworthy that extensive research has been conducted on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) . These studies employ a variety of computational methods that align with the requested topics of investigation.

Research on the related compound, 5-methoxy-1H-indole-2-carboxylic acid, includes:

Density Functional Theory (DFT) Calculations: These studies have been used to optimize the molecular geometry of MI2CA, predicting bond lengths and angles which show good agreement with experimental X-ray diffraction data. mdpi.com

Vibrational Frequency Analysis: The infrared spectra of MI2CA have been both experimentally recorded and theoretically calculated using DFT. This allows for the assignment of vibrational modes, such as N-H and C=O stretching frequencies. mdpi.comsemanticscholar.org

Intermolecular Interaction Studies: The crystal structure of MI2CA reveals the formation of dimers and trimers through hydrogen bonds (O-H···O and N-H···O) and other weaker interactions. mdpi.comnih.gov Computational models of these aggregates have been created to calculate interaction energies and understand the forces governing the compound's solid-state structure. mdpi.com

Hirshfeld Surface Analysis: This method has been applied to MI2CA to visualize and quantify the intermolecular contacts that are crucial in building its crystal structure. nih.gov

These detailed investigations into 5-methoxy-1H-indole-2-carboxylic acid highlight the types of computational analyses that are performed on such indole derivatives. However, the structural differences—namely the presence of a methyl ester in place of a carboxylic acid and the addition of a methyl group at the 4-position—mean that the specific results and data for MI2CA cannot be directly extrapolated to this compound.

At present, the scientific literature required to construct an article based on the provided outline for this compound is not available.

Computational and Theoretical Investigations of Methyl 5 Methoxy 4 Methyl 1h Indole 2 Carboxylate

Molecular Dynamics Simulations for Condensed Phase Behavior

A comprehensive search of scientific literature reveals a notable absence of published molecular dynamics (MD) simulation studies specifically focused on the condensed phase behavior of methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate. While computational methods, including MD simulations, are powerful tools for investigating the behavior of molecules in liquid or solid states, it appears that this particular substituted indole (B1671886) has not yet been the subject of such specific theoretical investigation.

Molecular dynamics simulations of other indole derivatives have been reported in the literature, primarily in the context of their interactions with biological macromolecules such as enzymes and receptors. mdpi.comnih.gov These studies utilize computational models to understand binding affinities and mechanisms of action, rather than the intrinsic behavior of the compounds in a condensed phase.

In general, MD simulations of a compound like this compound in a condensed phase would aim to elucidate several key properties. These would include the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the physical properties of the substance. Furthermore, such simulations could provide insights into the solvation of the molecule in various solvents and offer a detailed picture of its conformational dynamics in a liquid environment.

Although experimental data on the synthesis and spectroscopic properties of various substituted indoles are available, this information does not substitute for the detailed, dynamic picture of condensed phase behavior that molecular dynamics simulations can provide. nih.govmdpi.com

At present, any discussion on the condensed phase behavior of this compound from a molecular dynamics perspective would be speculative due to the lack of specific research. The application of these computational techniques to this molecule remains an open area for future investigation. Such studies would be valuable for a more complete understanding of its physicochemical properties.

Chemical Reactivity and Transformation Studies of Methyl 5 Methoxy 4 Methyl 1h Indole 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

Electrophilic Substitution:

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site. However, in methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, the C2 and C3 positions are substituted, redirecting electrophilic attack to the benzene (B151609) portion of the ring system. The presence of the electron-donating methoxy (B1213986) group at the C5 position and the methyl group at C4 significantly activates the benzene ring towards electrophilic substitution. chim.it These activating groups enhance the electron density at the C6 and C7 positions. chim.it

Generally, indoles activated by methoxy groups at positions like C4, C5, and C6 can undergo electrophilic reactions at the C7 position, a reaction not typically observed in simple indoles. chim.it For this compound, electrophilic attack is predicted to occur preferentially at the C6 or C7 positions, influenced by the combined directing effects of the 4-methyl and 5-methoxy groups. Reactions such as formylation, acylation, halogenation, and nitration are common electrophilic substitutions for methoxy-activated indoles. chim.it

Nucleophilic Substitution:

Direct nucleophilic substitution on the electron-rich indole ring is generally difficult and uncommon unless the ring is activated by strong electron-withdrawing groups or via specific reaction mechanisms. clockss.orgcore.ac.uk While there are reports of nucleophilic substitution reactions on the indole nucleus, these often involve specialized substrates, such as 1-hydroxyindoles or indoles with leaving groups like halogens. clockss.orgsemanticscholar.org For this compound, direct nucleophilic attack on the carbon atoms of the indole ring is not a favored reaction pathway under standard conditions.

Functional Group Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction to Alcohol, Hydrazinolysis)

The methyl carboxylate group at the C2 position is a versatile handle for further synthetic modifications. It can undergo a variety of classical ester transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-methoxy-4-methyl-1H-indole-2-carboxylic acid, under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). acs.orgclockss.org This transformation is a common step in the synthesis of more complex indole derivatives. researchgate.net

Transesterification: While not specifically detailed for this molecule in the provided context, transesterification is a standard reaction for esters, allowing the conversion of the methyl ester to other alkyl esters by treatment with an alcohol under acidic or basic catalysis.

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, (5-methoxy-4-methyl-1H-indol-2-yl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. clockss.org

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding acyl hydrazide, 5-methoxy-4-methyl-1H-indole-2-carbohydrazide. This reaction is documented for similar indole-2-carboxylic acid derivatives and serves as a route to various heterocyclic systems.

| Transformation | Reagents & Conditions | Product Type | Reference Compound | Citation |

|---|---|---|---|---|

| Hydrolysis | LiOH, DME/H₂O | Carboxylic Acid | N-Boc-indoline-2-carboxylate | clockss.org |

| Hydrolysis | NaOH | Carboxylic Acid | Indole-3-carboxylate ester | acs.org |

| Reduction | LiAlH₄, THF | Alcohol | 1-(Indol-3-yl)indole derivative | clockss.org |

| Hydrazinolysis | Hydrazine hydrate | Acyl Hydrazide | 5-methoxy-7-methyl-1H-indole-2-carboxylic acid |

Reactions at the Indole Nitrogen (N-H) (e.g., Alkylation, Acylation)

The nitrogen atom of the indole ring is a nucleophilic site and can be readily functionalized. The N-H proton is acidic enough to be removed by a suitable base, generating an indolyl anion that can react with various electrophiles.

N-Alkylation: The indole nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). beilstein-journals.orgacs.org The choice of base and solvent can influence the efficiency of the reaction. For example, N-alkylation of indazole scaffolds, which also possess an N-H group, shows varying regioselectivity based on reaction conditions. beilstein-journals.org

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents like acyl chlorides or thioesters. d-nb.info A study demonstrated a highly chemoselective N-acylation of various indoles using thioesters as the acyl source with cesium carbonate as the base in xylene. d-nb.infobeilstein-journals.org This method is tolerant of a variety of functional groups on the indole ring, such as methoxy groups. d-nb.info

| Reaction Type | Reagents & Conditions | Substrate Scope | Citation |

|---|---|---|---|

| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | Indoles with -OMe, -F, -I groups | d-nb.info |

| N-Alkylation | p-Quinone Methides, In(OTf)₃, THF | 2,3-Disubstituted Indoles | acs.org |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | General Indoles | beilstein-journals.org |

Regioselective Functionalization of the Indole Ring System

Modern synthetic methods allow for the direct and regioselective functionalization of C-H bonds on the indole ring, which is a highly desirable strategy for molecular diversification. nih.gov For this compound, the C-H bonds on the benzene ring (C6 and C7) are primary targets for such reactions.

The regioselectivity of these transformations often relies on the use of directing groups, which coordinate to a metal catalyst and position it in proximity to a specific C-H bond. While the N-H proton can be used to direct functionalization, removable directing groups are also commonly employed. For instance, palladium- and rhodium-catalyzed C7 arylation of indoles has been achieved using a phosphorous-based directing group on the indole nitrogen. nih.gov This strategy has shown high tolerance for various substituents on the indole ring, including ester and methoxy groups. nih.gov

Similarly, regioselective C4 arylation has been reported using glycine (B1666218) as a transient directing group with a palladium catalyst. nih.gov The specific substitution pattern of this compound, with its blocked C4 position, would likely favor functionalization at C6 or C7, depending on the catalytic system and directing group employed.

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole nucleus can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: The electron-rich indole ring is susceptible to oxidation. The outcome of the oxidation depends on the oxidant and the reaction conditions. Strong oxidation can lead to the cleavage of the pyrrole (B145914) ring. The oxidation of the indole nucleus of 5-hydroxytryptamine, for example, leads to the formation of pigmented dimers. nih.gov

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. A common method for this transformation is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). clockss.org This reaction converts the pyrrole double bond into a single bond, resulting in the formation of methyl 5-methoxy-4-methylindoline-2-carboxylate. The stereochemistry of the newly formed chiral centers at C2 and C3 can often be controlled by the reaction conditions. clockss.org

Role of Methyl 5 Methoxy 4 Methyl 1h Indole 2 Carboxylate in Chemical Synthesis

Precursor for Complex Organic Molecules

Substituted indole-2-carboxylates are fundamental starting materials for the total synthesis of intricate natural products and other biologically significant molecules. The ester functional group at the C2 position is readily modified, allowing for chain extension or conversion into other functional groups, while the indole (B1671886) nucleus can undergo various substitution reactions.

A relevant example illustrating this role is the use of a structurally similar compound, ethyl 6-methoxy-3-methylindole-2-carboxylate, in the total synthesis of Tryprostatin A. rsc.org This natural product is known for its ability to selectively halt the cell cycle in the mitotic phase. In the synthesis, the indole-2-carboxylate (B1230498) served as a key intermediate that was elaborated through several steps to construct the final complex structure. rsc.org This demonstrates how the indole-2-carboxylate framework provides a robust platform for building molecular complexity. The presence of the methoxy (B1213986) group, as in methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, can influence the reactivity and regioselectivity of subsequent synthetic transformations.

Table 1: Example of a Related Indole-2-Carboxylate as a Synthetic Precursor

| Precursor Compound | Complex Molecule Synthesized | Reference |

|---|

Building Block for Indole-Based Scaffolds in Material Science and Synthetic Chemistry

The unique electronic properties of the indole ring make it an attractive component for functional materials, including organic semiconductors. Methoxy-substituted indoles, in particular, have been investigated for their potential in this area. The strategic placement of substituents on the indole core allows for the fine-tuning of its electronic and physical properties.

For instance, research into new building blocks for organic semiconductors has explored the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate. chim.it This compound was specifically designed as a monomer or building block for larger, conjugated systems intended for use in electronic devices. The methoxy groups enhance the electron-donating nature of the indole, while the bromine atoms provide reactive handles for polymerization or cross-coupling reactions. chim.it By analogy, this compound could potentially serve a similar function as a building block for novel polymers and functional materials where its specific substitution pattern could impart desirable optical or electronic characteristics.

Table 2: Application of a Related Indole Derivative in Material Science

| Building Block | Intended Application | Key Feature | Reference |

|---|

Ligand in Coordination Chemistry Applications

Indole derivatives possessing a carboxylic acid group are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The carboxylate group provides a primary binding site, often coordinating to metals in a bidentate fashion.

Studies on the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have shown that its deprotonated form (the carboxylate anion) readily forms coordination polymers with divalent metal ions such as Zn(II), Mn(II), and Cd(II). mdpi.com In these structures, the indole anion acts as a bridging bidentate ligand, with the oxygen atoms of the carboxylate group binding to the metal centers. mdpi.com

It is critical to note that for the title compound, this compound, the presence of the methyl ester group prevents it from acting as a ligand in the same manner as the free carboxylic acid. The ester is significantly less likely to deprotonate and form the anionic carboxylate required for this type of coordination. However, coordination to a metal center could potentially occur through other heteroatoms in the molecule, such as the oxygen of the methoxy group or the nitrogen atom of the indole ring, though such interactions are not as commonly exploited and no specific examples for this compound are documented.

Table 3: Coordination Behavior of a Related Indole-2-Carboxylic Acid

| Ligand (Anionic Form) | Metal Ions Complexed | Coordination Mode | Reference |

|---|

Q & A

What are the primary synthetic methodologies for methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically employs the Fischer indole synthesis , involving phenylhydrazine and a ketone/aldehyde under acidic catalysis. Alternative routes include Buchwald–Hartwig amination for introducing substituents. Key parameters are temperature (reflux conditions, ~100–120°C), solvent choice (e.g., acetic acid for protonation), and catalyst loading. For example, sodium acetate is used to buffer pH during cyclization steps, while continuous flow reactors enhance yield by improving heat management and reaction kinetics .

How can researchers validate the structural integrity of this compound post-synthesis?

Use 1H/13C NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C4) and mass spectrometry (ESI-Orbitrap) for molecular weight verification. X-ray crystallography (as in related indole esters) resolves stereochemistry and hydrogen bonding patterns. Cross-reference melting points (if reported) with literature, noting discrepancies due to purity or polymorphic forms .

What strategies optimize the purification of this compound from byproducts?

Recrystallization from DMF/acetic acid mixtures effectively removes unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers. For scale-up, continuous extraction or fractional distillation minimizes impurities. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

How do substituents (methoxy, methyl) at positions 4 and 5 influence the compound’s reactivity and bioactivity?

The methoxy group at C5 enhances electron density, increasing susceptibility to electrophilic substitution (e.g., nitration). The methyl group at C4 sterically hinders reactions at adjacent positions but stabilizes the indole ring. In bioactivity studies, these groups improve lipophilicity, enhancing membrane permeability in cellular assays. Comparative studies with analogs (e.g., 5-fluoro or 4-chloro derivatives) show altered binding affinities to enzymes like 5-lipoxygenase .

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Contradictions often arise from polymorphism or residual solvents. Perform DSC analysis to identify polymorphs and Karl Fischer titration to quantify moisture. Reproduce synthesis under standardized conditions (e.g., anhydrous acetic acid, nitrogen atmosphere) and validate spectra against authentic samples or computational predictions (DFT for NMR chemical shifts) .

What experimental designs are recommended for evaluating the biological activity of this compound?

Use in vitro assays targeting enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin receptors) linked to indole derivatives. For cytotoxicity, employ MTT assays on cancer cell lines (HeLa, MCF-7). Structure-activity relationship (SAR) studies should compare analogs with varied substituents (e.g., 5-methoxy vs. 5-hydroxy) to identify pharmacophores .

What are the critical considerations for handling and storing this compound in laboratory settings?

Store under argon at −20°C to prevent oxidation. Use amber vials to limit photodegradation. Solubility in DMSO (≥10 mM) ensures stability for biological assays. Follow GHS protocols: wear nitrile gloves and fume hoods during handling due to potential irritant properties .

How can computational methods aid in predicting the reactivity or metabolic pathways of this compound?

DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic attack sites (e.g., C3 for halogenation). Molecular docking (AutoDock Vina) models interactions with targets like tubulin. ADMET prediction tools (SwissADME) estimate metabolic stability, highlighting susceptibility to CYP450-mediated demethylation .

What analytical techniques resolve regiochemical ambiguities in substituted indole derivatives?

NOESY NMR identifies spatial proximity between substituents (e.g., methoxy and methyl groups). Isotopic labeling (e.g., 13C at C2) tracks carboxylate reactivity. High-resolution MS/MS fragments confirm substitution patterns via characteristic cleavage pathways .

How do reaction mechanisms differ when synthesizing this compound versus its halogenated analogs?

Halogenation (e.g., bromine at C5) requires electrophilic substitution under Lewis acid catalysis (FeCl3), whereas methoxy groups are introduced via Williamson ether synthesis pre-cyclization. For chloro derivatives, Vilsmeier-Haack formylation precedes chlorination, demanding strict anhydrous conditions to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.